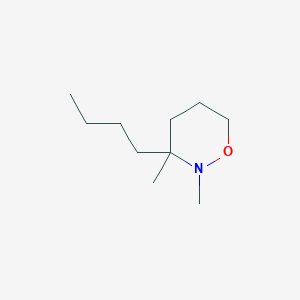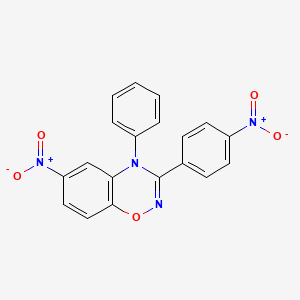
2-(9H-Fluoren-9-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-YL)benzaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where fluorene is reacted with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Another method involves the Suzuki coupling reaction, where a bromo-substituted fluorene derivative is coupled with a boronic acid derivative of benzaldehyde in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: 2-(9H-Fluoren-9-YL)benzoic acid.
Reduction: 2-(9H-Fluoren-9-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
Scientific Research Applications
2-(9H-Fluoren-9-YL)benzaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-YL)benzaldehyde depends on its specific application. In the context of its antimicrobial properties, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved in its biological activity are still under investigation and may vary depending on the specific microorganism or cell type .
Comparison with Similar Compounds
2-(9H-Fluoren-9-YL)benzaldehyde can be compared with other fluorenyl derivatives, such as:
2-(9H-Fluoren-9-YL)acetic acid: Similar structure but with an acetic acid group instead of an aldehyde group.
2-(9H-Fluoren-9-YL)methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
2-(9H-Fluoren-9-YL)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
The presence of the aldehyde group in this compound makes it a versatile intermediate for further chemical modifications and synthesis of more complex molecules .
Properties
CAS No. |
61894-43-7 |
|---|---|
Molecular Formula |
C20H14O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-(9H-fluoren-9-yl)benzaldehyde |
InChI |
InChI=1S/C20H14O/c21-13-14-7-1-2-8-15(14)20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h1-13,20H |
InChI Key |
QFUSRYCWEVTXGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(2-Ethylhexyl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14563424.png)

![4-{2-[(2,4-Dichlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14563433.png)





![Dimethyl [(4-methoxyphenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14563445.png)

![1-([1,1'-Biphenyl]-4-yl)-2-diazonioethen-1-olate](/img/structure/B14563451.png)
![N,N'-{[(Undec-10-enoyl)azanediyl]di(ethane-2,1-diyl)}di(undec-10-enamide)](/img/structure/B14563456.png)
